molecular formula C3H7NO2Se+ B1235232 (1S)-1-carboxy-2-selanylethanaminium

(1S)-1-carboxy-2-selanylethanaminium

Cat. No. B1235232
M. Wt: 168.06 g/mol
InChI Key: FDKWRPBBCBCIGA-UWTATZPHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

D-selenocysteinium is a selenocysteinium that has D configuration. It is a conjugate acid of a D-selenocysteine. It is an enantiomer of a L-selenocysteinium.

Scientific Research Applications

Chemical Synthesis and Reactivity

One of the significant applications of compounds similar to (1S)-1-carboxy-2-selanylethanaminium is in chemical synthesis. For instance, aromatic carboxamides, closely related to (1S)-1-carboxy-2-selanylethanaminium, have been used in direct C-H prenylation, a crucial reaction in organic synthesis (Zhang, Skucas, & Krische, 2009).

Biological and Biomedical Research

In biological and biomedical research, carboxamides and their derivatives play a significant role. A study focused on the synthesis of stable free radicals, including carboxamides, for use as molecular probes in magnetic resonance spectroscopy and imaging, highlighting their importance in biophysical and biomedical research (Dobrynin et al., 2021).

Crystallography and Material Science

The structural analysis of carboxamides is crucial in material science and crystallography. For example, the crystal structure of 2-carboxy-N,N,N-trimethylethanaminium bromide monohydrate was analyzed, providing insights into molecular symmetry and hydrogen bonding (Chen & Mak, 1991).

Quantum-Chemical Studies

Quantum-chemical calculations are used to study the properties of carboxamides in various environments, such as biological systems. This includes predicting the structure and properties of antioxidants, demonstrating the versatility of carboxamides in theoretical and computational chemistry (Volod’kin, Zaikov, Kurkovskaya, & Burlakova, 2011).

Polymer Science

In polymer science, carboxamides are utilized in the synthesis of complex polyamides and related structures, contributing to advancements in materials engineering and design (Gibson et al., 2004).

Molecular Recognition and Sensing

The ability of carboxamides to act in molecular recognition and as sensing agents is notable. For example, certain carboxamides have been used as allosteric modulators of cannabinoid receptors, demonstrating their potential in biochemical sensing and molecular recognition (Piscitelli et al., 2012).

X-ray Photoelectron Spectroscopy

Carboxamides are also significant in X-ray photoelectron spectroscopy, providing insights into chemical state and bonding assignments, crucial for materials characterization (Greczynski & Hultman, 2018).

Food Science and Flavor Enhancement

Carboxamides play a role in food science as well, particularly in the enhancement of flavors. Research on alapyridaine, a taste enhancer in beef bouillon, demonstrates the significance of carboxamides in the development of flavor enhancers (Soldo, Frank, Ottinger, & Hofmann, 2004).

properties

Product Name

(1S)-1-carboxy-2-selanylethanaminium

Molecular Formula

C3H7NO2Se+

Molecular Weight

168.06 g/mol

InChI

InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/p+1/t2-/m1/s1

InChI Key

FDKWRPBBCBCIGA-UWTATZPHSA-O

Isomeric SMILES

C([C@H](C(=O)O)[NH3+])[Se]

SMILES

C(C(C(=O)O)[NH3+])[Se]

Canonical SMILES

C(C(C(=O)O)[NH3+])[Se]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-carboxy-2-selanylethanaminium
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